molecular formula C12H15NO2S B3918485 4-[(phenylthio)acetyl]morpholine

4-[(phenylthio)acetyl]morpholine

Cat. No.: B3918485
M. Wt: 237.32 g/mol
InChI Key: NAMFKTBQSCMITK-UHFFFAOYSA-N
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Description

4-[(Phenylthio)acetyl]morpholine is a sulfur-containing morpholine derivative characterized by a phenylthioacetyl group (-S-C6H5-CH2-C=O) attached to the morpholine ring. Sulfur atoms in such compounds can act as "soft spots" for oxidation, leading to sulfoxides or sulfones, which may alter biological activity .

Properties

IUPAC Name

1-morpholin-4-yl-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-12(13-6-8-15-9-7-13)10-16-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMFKTBQSCMITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and properties of 4-[(phenylthio)acetyl]morpholine and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight Melting Point (°C) Key Properties/Applications Reference ID
This compound* Phenylthioacetyl (-S-C6H5-CH2-C=O) ~265.35† N/A High lipophilicity, metabolic soft spot Deduced
4-(Phenylacetyl)morpholine Phenylacetyl (-C6H5-CH2-C=O) 205.26 N/A Intermediate in drug synthesis
4-((Phenylthio)(4-CF3Ph)methyl)morpholine Phenylthio, trifluoromethylphenyl 354.11 63–64 Antifungal/antimycobacterial potential
4-(4-Nitrobenzyl)morpholine 4-Nitrobenzyl (-C6H4-NO2) N/A N/A Anticancer activity
4-[(3-Fluorophenyl)acetyl]morpholine 3-Fluorophenylacetyl (-F-C6H4-CH2-C=O) 223.24 N/A Enhanced polarity, metabolic stability
4-[(Methoxyphenyl)sulfonyl]morpholine Methoxyphenylsulfonyl (-SO2-C6H4-OCH3) ~285.32 85–110 Electron-withdrawing sulfonyl group

*Hypothetical structure inferred from evidence; †Calculated based on molecular formula C12H13NO2S.

Key Observations:
  • Metabolic Stability : Fluorine substituents (e.g., in 4-[(3-fluorophenyl)acetyl]morpholine) improve metabolic stability due to reduced oxidative susceptibility .
  • Electron Effects : Sulfonyl groups (e.g., in 4-[(methoxyphenyl)sulfonyl]morpholine) are electron-withdrawing, altering reactivity in coupling reactions , whereas thio groups are electron-rich, favoring nucleophilic substitutions .

Stability and Spectroscopic Features

  • Stability : Thio groups are susceptible to oxidation, forming sulfoxides/sulfones, which can be monitored via NMR or HRMS . For example, incorrect bromine substitution in VPC-14449 led to distinct NMR spectra, emphasizing the need for precise synthesis .
  • Spectroscopy : Phenylthio-containing compounds show characteristic 1H NMR peaks for aromatic protons (δ 7.2–7.5 ppm) and thiomethyl/methylene groups (δ 2.6–3.7 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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